10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multi-component reaction. One efficient method is the one-pot three-component condensation of 4-chloro aniline, aromatic aldehyde, and barbituric acid. This reaction is carried out using low transition temperature mixtures as solvents, which are environmentally friendly and recyclable . The process is straightforward, with simple workup procedures and no need for chromatographic purification, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using sustainable solvents and minimizing waste, are likely to be applied in large-scale synthesis to ensure environmental safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrimidoquinoline core can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound’s biological activities, such as antifungal and antimicrobial properties, are of interest in various studies.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrimido[4,5-b]quinolin-4(3H)-one
- 2-Phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one
Uniqueness
10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions .
Properties
Molecular Formula |
C17H10BrN3O2 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10BrN3O2/c18-11-5-3-6-12(9-11)21-14-7-2-1-4-10(14)8-13-15(21)19-17(23)20-16(13)22/h1-9H,(H,20,22,23) |
InChI Key |
KDQZBLXWVSNMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3N2C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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